Methyl 2-(4-(trifluoromethoxy)phenyl)acetate

Lipophilicity Drug design Physicochemical profiling

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 95299-18-6) is a fluorinated aromatic ester belonging to the phenylacetate class, characterized by a para-trifluoromethoxy (–OCF₃) substituent on the benzene ring and a methyl ester side chain. With a molecular formula of C₁₀H₉F₃O₃ and a molecular weight of 234.17 g·mol⁻¹, this compound is commercially available at purities of ≥95% to 99% from multiple reputable vendors.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 95299-18-6
Cat. No. B3022981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(trifluoromethoxy)phenyl)acetate
CAS95299-18-6
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C10H9F3O3/c1-15-9(14)6-7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3
InChIKeyNBVMOXKFIQXFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 95299-18-6): Procurement-Ready Fluorinated Phenylacetate Building Block


Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 95299-18-6) is a fluorinated aromatic ester belonging to the phenylacetate class, characterized by a para-trifluoromethoxy (–OCF₃) substituent on the benzene ring and a methyl ester side chain [1]. With a molecular formula of C₁₀H₉F₃O₃ and a molecular weight of 234.17 g·mol⁻¹, this compound is commercially available at purities of ≥95% to 99% from multiple reputable vendors . Its computed LogP of approximately 2.3 and topological polar surface area (TPSA) of 35.5 Ų position it as a moderately lipophilic scaffold suitable for further derivatization in medicinal chemistry and agrochemical programs [1].

Why Methyl 2-(4-(trifluoromethoxy)phenyl)acetate Cannot Be Casually Replaced by Non-Fluorinated or Non-Ester Analogs


The –OCF₃ group imparts intrinsically higher lipophilicity and distinct electronic properties compared to –OCH₃ or –CF₃ substituents, directly influencing membrane permeability and metabolic stability of downstream products [1]. The methyl ester functionality further differentiates this compound from its carboxylic acid counterpart (CAS 4315-07-5) by enabling orthogonal protection strategies during multi-step syntheses; premature hydrolysis to the free acid would compromise coupling selectivity and complicate purification [2]. Substituting with the non-fluorinated methyl 2-(4-methoxyphenyl)acetate (CAS 23786-14-3) results in a >0.4 logP unit drop, altering partitioning behavior and potentially reducing blood-brain barrier penetration of final drug candidates [1][3]. These physicochemical differences render generic analog substitution unreliable without re-optimization of downstream synthetic routes or pharmacokinetic profiles.

Quantitative Differentiation Evidence for Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 95299-18-6) Versus Closest Analogs


LogP Advantage: +0.4 Units Higher Lipophilicity Versus Non-Fluorinated Methoxy Analog

The target compound exhibits a computed LogP of 2.30, compared to 1.88–1.95 for the non-fluorinated analog methyl 2-(4-methoxyphenyl)acetate (CAS 23786-14-3) [1]. This ΔlogP of +0.35 to +0.42 units is consistent with broader class-level data demonstrating that the –OCF₃ group increases lipophilicity by 0.7–1.4 logD units relative to –OCH₃ on aromatic scaffolds [2]. The higher LogP translates to greater membrane partitioning potential, a critical parameter for CNS-targeted programs.

Lipophilicity Drug design Physicochemical profiling

Metabolic Stability: OCF₃ Confers Distinct Microsomal Clearance Profile Versus OCH₃ and CF₃

Class-level evidence from a systematic study of aliphatic –OCF₃, –OCH₃, and –CF₃ analogs demonstrates that the trifluoromethoxy group typically decreases metabolic stability in microsomal assays relative to both methoxy and trifluoromethyl counterparts [1]. This finding is paradigm-relevant: the –OCF₃ motif is not metabolically inert and requires empirical stability profiling rather than assuming it behaves like –CF₃. For methyl 2-(4-(trifluoromethoxy)phenyl)acetate used as a synthetic intermediate, this metabolic lability of the –OCF₃ group in final drug candidates must be factored into analogue selection.

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Orthogonal Synthetic Utility: Methyl Ester Enables Selective Derivatization Compared to Free Carboxylic Acid

The methyl ester of CAS 95299-18-6 serves as a protected form of the corresponding carboxylic acid (4-(trifluoromethoxy)phenylacetic acid, CAS 4315-07-5, mp 85–88 °C) . The ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O) to liberate the free acid, whereas the free acid requires activation (e.g., coupling reagents) for amide or ester formation, adding a synthetic step and potential for racemization at adjacent chiral centers . This orthogonal protection enables sequential functionalization strategies where the ester remains intact during transformations elsewhere in the molecule, a capability not available with the free acid starting material.

Synthetic intermediate Prodrug design Protecting group strategy

Documented Use as Key Intermediate in PDE2A Inhibitor Synthesis for Cognitive Disorders

Methyl 2-(4-(trifluoromethoxy)phenyl)acetate has been explicitly cited as a starting material in the synthesis of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors, a class under investigation for treating cognitive impairment in schizophrenia and Alzheimer's disease [1]. The resulting lead compound (N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) demonstrated robust elevation of cGMP levels in rat brain following oral dosing and attenuated MK-801-induced memory deficits in passive avoidance tasks [1].

PDE2A inhibitor CNS drug discovery Cognitive impairment

Commercial Availability: 99% Purity Grade with Full Analytical Documentation

The compound is stocked and shipped by Fluorochem at 99.0% purity (Product Code F094751), with available pack sizes from 250 mg (£116) to 25 g (£1,793), supported by SDS and certificate of analysis documentation . AKSci offers a 95% minimum purity grade . These commercial purity levels exceed those typically required for early-stage intermediate use (commonly ≥95%) and approach the specifications needed for late-stage GMP-adjacent campaigns. In contrast, the free acid analog (CAS 4315-07-5) is typically offered at 97% purity by TCI, demonstrating comparable but not superior availability .

Procurement Quality control Analytical specifications

High-Impact Application Scenarios for Methyl 2-(4-(trifluoromethoxy)phenyl)acetate Based on Documented Evidence


CNS Drug Discovery: PDE2A Inhibitor Lead Optimization Programs

The documented use of CAS 95299-18-6 as a starting material for pyrazolo[1,5-a]pyrimidine PDE2A inhibitors [1] supports its procurement by medicinal chemistry teams targeting cognitive disorders. The –OCF₃ group's elevated LogP (2.30 vs. 1.88 for –OCH₃) contributes to enhanced blood-brain barrier penetration potential, a critical parameter validated by the in vivo cGMP elevation observed with the optimized lead compound [2]. Research groups pursuing PDE2A or related CNS phosphodiesterase targets should prioritize this building block over non-fluorinated or –CF₃-only alternatives to maintain the lipophilicity and metabolic profile established in the published lead series.

Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection

The methyl ester form is the preferred procurement choice when synthetic routes involve transformations incompatible with a free carboxylic acid (e.g., organometallic additions, reductive aminations, or peptide couplings) [1]. The ester can be carried through multiple steps and cleaved under controlled conditions (LiOH, THF/H₂O) at the optimal point in the synthesis. This contrasts with purchasing the free acid (CAS 4315-07-5, solid, mp 85–88 °C), which would require additional protection prior to sensitive transformations, adding a synthetic operation and reducing overall yield [2].

Agrochemical Intermediate: Trifluoromethoxyphenyl-Containing Pesticide and Herbicide Development

Patents disclosing trifluoromethoxyphenyl-substituted tetramic acid derivatives as pesticides and herbicides [1] highlight the agrochemical relevance of the 4-(trifluoromethoxy)phenyl motif. The methyl ester serves as a versatile entry point for constructing these bioactive molecules. Its enhanced lipophilicity (ΔlogP ~0.4 vs. methoxy analog) may improve cuticular penetration in target pests, a property exploited in commercial –OCF₃-containing agrochemicals such as Triflumuron (insecticide) and Thifluzamide (fungicide) [2].

Analytical Reference Standard and Impurity Profiling

At 99.0% purity (Fluorochem), CAS 95299-18-6 is suitable as an analytical reference standard for HPLC method development and impurity profiling in quality control laboratories [1]. Its well-characterized properties (exact mass 234.05038, LogP 2.30, TPSA 35.5 Ų) [2] facilitate method validation. The compound is also listed in drug impurity reference catalogs, supporting its use in pharmaceutical analytical testing workflows.

Technical Documentation Hub

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